

appropriate negative controls for ML 145 experiments

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Compound of Interest

Compound Name: ML 145

Cat. No.: B1139099

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Technical Support Center: ML145 Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ML145, a selective antagonist of the G protein-coupled receptor 35 (GPR35).

Troubleshooting Guide

This guide addresses common issues encountered during ML145 experiments and provides solutions for obtaining reliable and reproducible data.

Issue 1: Unexpected or Inconsistent Results

Unexpected or inconsistent results with ML145 can arise from a variety of factors, including off-target effects, issues with the compound itself, or experimental design flaws.

Potential Cause	Recommended Solution
Off-Target Effects	- Use a multi-pronged approach for negative controls (see FAQ 1).- Employ GPR35 knockout/knockdown cells or tissues to confirm GPR35-dependency.- Test ML145 in rodent cells, which are known to be unresponsive to the human GPR35 antagonist.[1]
Compound Instability	- Prepare fresh stock solutions of ML145 in DMSO for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution.- Protect the stock solution from light.
Vehicle Effects	- Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for ML145.[2][3]- Ensure the final DMSO concentration is non-toxic to the cells (typically $\leq 0.5\%$).[3]
Constitutive GPR35 Activity	- Be aware that GPR35 exhibits ligand-independent, constitutive activity.[4]- Some effects of ML145 may be due to inverse agonism rather than antagonism of an endogenous ligand.

Issue 2: Poor Solubility in Aqueous Media

ML145 is a hydrophobic molecule with limited solubility in aqueous solutions, which can lead to precipitation in cell culture media.

Potential Cause	Recommended Solution
Precipitation in Media	- Prepare a high-concentration stock solution in 100% DMSO.- Dilute the DMSO stock directly into the final culture medium with vigorous mixing.- Avoid preparing intermediate dilutions in aqueous buffers where the compound may precipitate.
Incorrect Solvent	- Use only high-purity, anhydrous DMSO for preparing stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most appropriate negative controls for my ML145 experiments?

A1: A robust negative control strategy is crucial for interpreting your results. The following controls are highly recommended:

- **Vehicle Control:** This is the most fundamental control. It consists of treating your cells or tissues with the same concentration of the vehicle (typically DMSO) used to dissolve ML145. This accounts for any effects of the solvent itself.
- **GPR35-Negative Cells:** Use a cell line that does not endogenously express GPR35 or has had the GPR35 gene knocked out or knocked down (e.g., using CRISPR/Cas9 or shRNA). Any effect of ML145 observed in these cells can be attributed to off-target effects. Several colon carcinoma cell lines like HT29/c1, Caco-2, and HCT116 are known to have varying levels of GPR35 expression, which can be exploited for comparative studies.
- **Species Specificity Control:** ML145 is a potent antagonist of human GPR35 but is ineffective against rodent (mouse and rat) orthologs. Therefore, performing experiments on rodent cells expressing GPR35 can serve as an excellent negative control for on-target activity.
- **Structurally Unrelated Antagonist:** If available, using another GPR35 antagonist with a different chemical scaffold can help confirm that the observed phenotype is due to GPR35 inhibition and not a specific off-target effect of ML145.

Q2: I can't find a commercially available inactive analog of ML145. What should I do?

A2: The absence of a validated inactive analog for a chemical probe is a common challenge. In this situation, the emphasis on the other negative controls becomes even more critical. A combination of using GPR35-negative cells and leveraging the species selectivity of ML145 provides strong evidence for on-target effects.

Q3: What is the recommended vehicle for ML145 and what is the maximum tolerated concentration?

A3: The recommended vehicle for ML145 is dimethyl sulfoxide (DMSO). For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5% to avoid cytotoxicity. However, the sensitivity to DMSO can vary between cell types, so it is advisable to perform a dose-response experiment to determine the maximum tolerated concentration for your specific cell line.

Q4: What is the known cytotoxicity profile of ML145?

A4: While extensive public data on the IC₅₀ values for ML145 cytotoxicity across a wide range of cell lines is limited, it is crucial to determine its cytotoxic profile in your experimental system. This can be done using standard cytotoxicity assays such as MTT, XTT, or lactate dehydrogenase (LDH) release assays. The working concentration of ML145 should ideally be well below its cytotoxic concentration. In a study on HT29/c1 cells, ML145 was used at concentrations up to 20 μ M without reported cytotoxicity, and it effectively inhibited BFT-induced cellular changes at this concentration.

Q5: What are the known signaling pathways downstream of GPR35 that ML145 would inhibit?

A5: GPR35 is known to couple to several G protein signaling pathways, and its activation can be either pro- or anti-inflammatory depending on the cellular context. ML145, as an antagonist, would be expected to block these pathways. The primary signaling cascades include:

- **G α 12/13 pathway:** This pathway often leads to the activation of RhoA and Rho kinase (ROCK), influencing cell morphology, migration, and contraction.
- **G α i/o pathway:** Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

- β -arrestin pathway: GPR35 activation can also lead to the recruitment of β -arrestins, which can mediate G protein-independent signaling and receptor internalization.

GPR35 has also been shown to interact with the Na⁺/K⁺-ATPase, which can in turn activate Src kinase and downstream pathways like the ERK pathway. Furthermore, there is evidence suggesting a role for GPR35 in modulating YAP/TAZ activity.

Experimental Protocols

Protocol 1: Determining the Non-Cytotoxic Working Concentration of ML145

Objective: To determine the highest concentration of ML145 that does not induce cytotoxicity in the cell line of interest.

Materials:

- Cell line of interest
- Complete cell culture medium
- ML145
- DMSO (cell culture grade)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
- Plate reader

Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare a 10 mM stock solution of ML145 in 100% DMSO.
- Prepare serial dilutions of ML145 in complete culture medium. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%. Include a vehicle

control (medium with the same final DMSO concentration) and a no-treatment control (medium only).

- Remove the old medium from the cells and add the medium containing the different concentrations of ML145 or controls.
- Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
- Perform the MTT assay according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that shows no significant decrease in viability is your maximum non-cytotoxic working concentration.

Protocol 2: Validating On-Target Activity of ML145 using GPR35-Negative Cells

Objective: To confirm that the observed effect of ML145 is dependent on the presence of GPR35.

Materials:

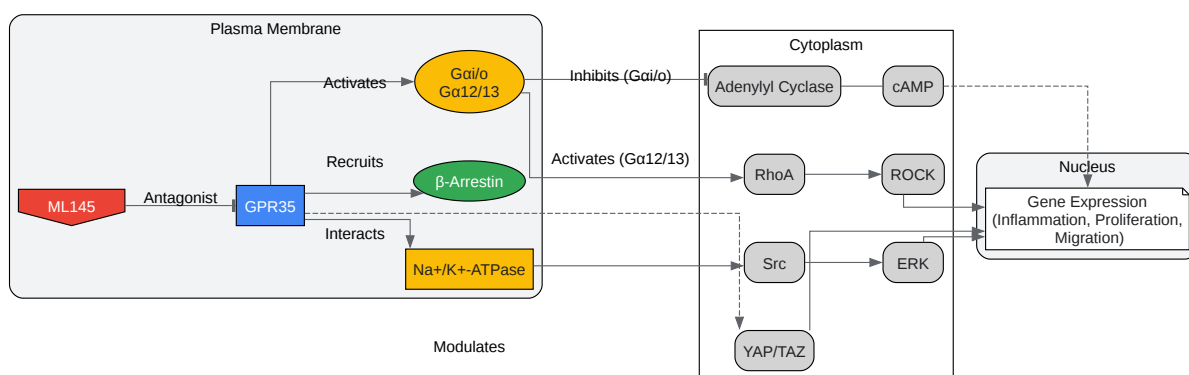
- GPR35-positive cell line (e.g., HT29/c1)
- GPR35-negative cell line (e.g., GPR35 knockout version of the same cell line, or a cell line known to not express GPR35)
- ML145
- DMSO
- Assay-specific reagents to measure the biological response of interest (e.g., ELISA kit for cytokine measurement, migration assay chamber).

Procedure:

- Culture both GPR35-positive and GPR35-negative cells under the same conditions.

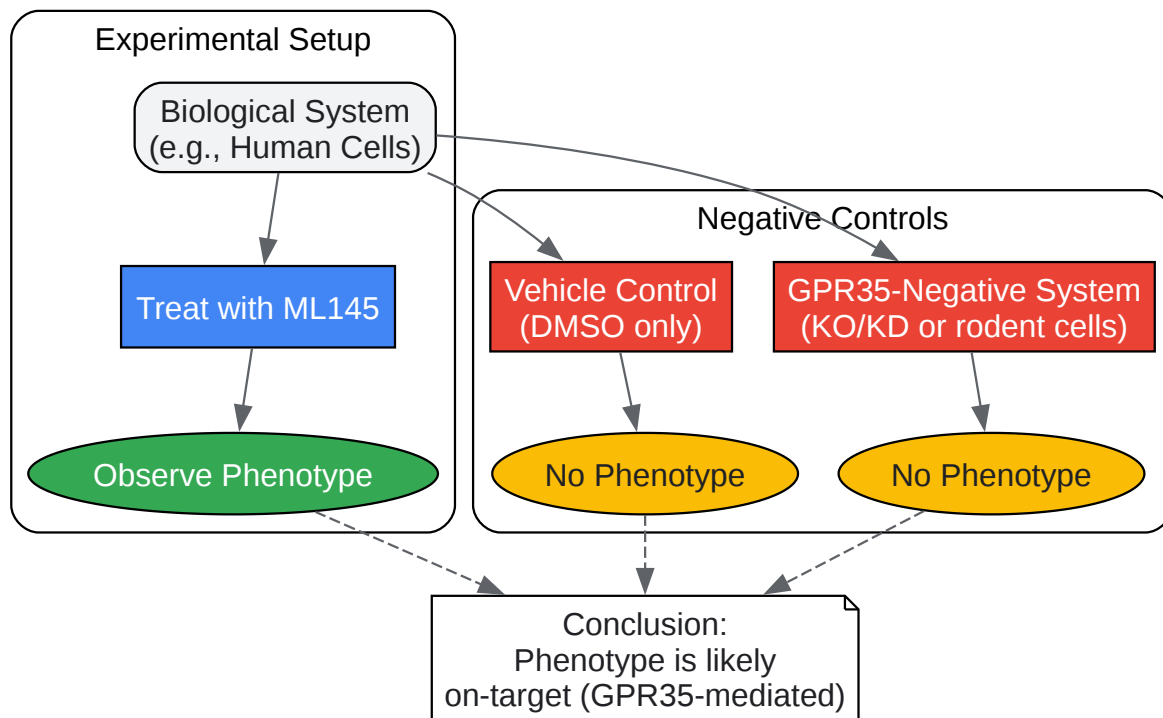
- Treat both cell lines with a working concentration of ML145 and a vehicle control.
- Incubate the cells for the appropriate duration to observe the biological effect.
- Measure the biological response in both cell lines using the relevant assay.
- Expected Outcome: If the effect of ML145 is on-target, you should observe a significant change in the biological response in the GPR35-positive cells, but little to no effect in the GPR35-negative cells.

Visualizations



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Caption: GPR35 signaling pathways inhibited by ML145.



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Caption: Workflow for appropriate negative controls in ML145 experiments.

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